(Phenylcarbamylmethyl)-trimethylammonium iodide
(Phenylcarbamylmethyl)-trimethylammonium iodide
Most local anesthetics act by abolishing voltage gated sodium channel currents indiscriminately in all populations of neurons. Selective analgesia through TRPV1-mediated entry of a cationic lidocaine derivative, QX314, was recently reported. CAY10568 is a physically smaller, less hydrophobic version of QX314 designed to be even more permeable to TRPV1 ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine. CAY10568 when given in combination with suitable TRPV1 agonists should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact.
Brand Name:
Vulcanchem
CAS No.:
22913-17-3
VCID:
VC21099748
InChI:
InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H
SMILES:
C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-]
Molecular Formula:
C11H17IN2O
Molecular Weight:
320.17 g/mol
(Phenylcarbamylmethyl)-trimethylammonium iodide
CAS No.: 22913-17-3
Cat. No.: VC21099748
Molecular Formula: C11H17IN2O
Molecular Weight: 320.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Most local anesthetics act by abolishing voltage gated sodium channel currents indiscriminately in all populations of neurons. Selective analgesia through TRPV1-mediated entry of a cationic lidocaine derivative, QX314, was recently reported. CAY10568 is a physically smaller, less hydrophobic version of QX314 designed to be even more permeable to TRPV1 ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine. CAY10568 when given in combination with suitable TRPV1 agonists should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact. |
|---|---|
| CAS No. | 22913-17-3 |
| Molecular Formula | C11H17IN2O |
| Molecular Weight | 320.17 g/mol |
| IUPAC Name | (2-anilino-2-oxoethyl)-trimethylazanium;iodide |
| Standard InChI | InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H |
| Standard InChI Key | CCPHDQUNJSJNQK-UHFFFAOYSA-N |
| SMILES | C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] |
| Canonical SMILES | C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] |
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